Cas no 9002-01-1 (Streptokinase)

Streptokinase 化学的及び物理的性質
名前と識別子
-
- streptokinase from streptococcus hemo-lyticus
- streptokinase from streptococcus
- Streptokinase
- 4-cyclohexyl-2-pyrrolidinecarboxylic acid
- L-Proline,4-cyclohexyl-,(4S)
- STREPTOKINASE 96000IU
- 4-Cyclohexyl-pyrrolidine-2-carboxylic acid
- 4-cyclohexylproline
- trans-4-cyclohexylpyrrolidine-2-carboxylic acid
- 4-cyclohexylpyrrolidine-2-carboxylicAcid
- Estreptoquinasa
- 4-cyclohexylpyrrolidine-2-carboxylic Acid
- SB31900
- SY030455
- 9002-01-1
- BCP13492
- SCHEMBL197230
- EN300-295968
- FT-0601991
- AKOS015962191
- SB30285
- NS00007496
- 1219214-76-2
- MFCD08061929
- DTXSID00864144
- AC-13801
- Streptokinase, from β-hemolytic Streptococcus (Lancefield Group C)
- DB-040425
- XRZWVSXEDRYQGC-UHFFFAOYSA-N
-
- MDL: MFCD00082037
- インチ: InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)
- InChIKey: XRZWVSXEDRYQGC-UHFFFAOYSA-N
- ほほえんだ: OC(C1NCC(C2CCCCC2)C1)=O
計算された属性
- せいみつぶんしりょう: 197.14200
- どういたいしつりょう: 197.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- 色と性状: 白色凍結乾燥粉。湿気に敏感です。
- PSA: 49.33000
- LogP: 1.95820
- マーカー: 13,8903
- ようかいせい: 水や生理食塩水に可溶
Streptokinase セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S22; S24/25; S36; S26
- 福カードFコード:10-21
- RTECS番号:OB8880000
-
危険物標識:
- ちょぞうじょうけん:−20°C
- リスク用語:R36/37/38
Streptokinase 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-P2824-10kU |
Streptokinase |
9002-01-1 | 10kU |
¥2400 | 2023-07-25 | ||
TRC | C273135-25mg |
4-Cyclohexylproline |
9002-01-1 | 25mg |
$ 670.00 | 2022-04-28 | ||
TRC | C273135-50mg |
4-Cyclohexylproline |
9002-01-1 | 50mg |
$ 1075.00 | 2022-04-28 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S64910-10KU |
4-cyclohexylpyrrolidine-2-carboxylic acid |
9002-01-1 | 10KU |
¥799.0 | 2021-09-07 | ||
MedChemExpress | HY-P2824-10 ku |
Streptokinase, β-hemolytic streptococcus (Lancefield Group C) |
9002-01-1 | 10 ku |
¥2400 | 2024-07-20 | ||
TRC | C273135-10mg |
4-Cyclohexylproline |
9002-01-1 | 10mg |
$ 325.00 | 2022-04-28 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S921834-10000U |
Streptokinase, from β-hemolytic Streptococcus (Lancefield Group C) |
9002-01-1 | ≥2,000\xa0units/mg | 10000U |
¥866.00 | 2022-08-31 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S10238-80ku |
Streptokinase |
9002-01-1 | ≥2000units/mg solid | 80ku |
¥3000.00 | 2021-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S64910-80ku |
4-cyclohexylpyrrolidine-2-carboxylic acid |
9002-01-1 | 80ku |
¥2999.0 | 2021-09-07 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S10238-10KU |
Streptokinase |
9002-01-1 | ≥2000units/mg solid | 10KU |
¥800.00 | 2021-09-02 |
Streptokinase 関連文献
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
Streptokinaseに関する追加情報
Streptokinase: A Comprehensive Overview
Streptokinase, also known as CAS No. 9002-01-1, is a potent fibrinolytic enzyme that has been widely used in the treatment of acute myocardial infarction and other thrombotic conditions. Derived from the bacterium Streptococcus pyogenes, this enzyme works by activating plasminogen, which in turn converts into plasmin, an enzyme that dissolves fibrin clots. The use of Streptokinase has been a cornerstone in emergency medicine, particularly in regions where other thrombolytic agents may not be readily available.
The mechanism of action of Streptokinase involves binding to plasminogen and converting it into active plasmin through a process known as the "catalytic cycle." This conversion is rapid and efficient, making it highly effective in dissolving fibrin clots that obstruct blood flow. Recent studies have highlighted the importance of understanding the molecular interactions between Streptokinase and plasminogen to optimize its therapeutic potential and minimize adverse effects.
In terms of clinical application, Streptokinase is administered intravenously, often as a bolus followed by a continuous infusion. Its efficacy in restoring coronary artery patency has been well-documented, particularly when administered within the first few hours of symptom onset in acute myocardial infarction patients. However, recent research has focused on optimizing dosing regimens to balance efficacy with safety, as overuse can lead to excessive bleeding complications.
A significant area of current research involves the development of recombinant forms of Streptokinase. These engineered variants aim to enhance specificity for plasminogen while reducing immunogenicity and systemic side effects. For instance, studies have shown that recombinant Streptokinase variants can be produced using yeast or bacterial expression systems, offering a more cost-effective and scalable production method compared to traditional extraction from bacterial cultures.
The safety profile of Streptokinase remains a critical area of investigation. While it is generally well-tolerated, common side effects include bleeding at the injection site, bruising, and rarely, life-threatening hemorrhage. Recent clinical trials have explored adjunctive therapies to mitigate these risks, such as co-administration with antiplatelet agents or anticoagulants under strict monitoring protocols.
In conclusion, Streptokinase, with its CAS No. 9002-01-1 identifier, continues to play a vital role in the management of acute thrombotic events despite the advent of newer thrombolytic agents like alteplase and reteplase. Ongoing research into its molecular mechanisms, recombinant production methods, and safety optimization ensures that this enzyme remains a valuable tool in emergency cardiovascular care.
9002-01-1 (Streptokinase) 関連製品
- 7188-38-7(Tert-BUTYL ISOCYANIDE)
- 72000-65-8(2,5-Pyrrolidinedicarboxylicacid)
- 10340-91-7(Benzyl Isocyanide)
- 103201-78-1((2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid)
- 609-36-9(pyrrolidine-2-carboxylic acid)
- 14024-18-1(Iron(III) Acetylacetonate)
- 3060-46-6((2S)-4-methyl-2-(methylamino)pentanoic acid)
- 344-25-2(D-Proline)
- 14167-18-1(N,N'-Bis(salicylidene)ethylenediaminecobalt(II))
- 147-85-3(L-Proline)



